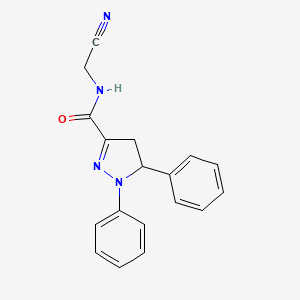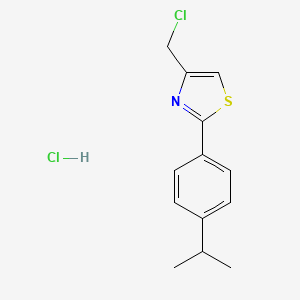
N-(氰甲基)-1,5-二苯基-4,5-二氢-1H-吡唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a cyanomethyl group attached to the nitrogen atom, along with two phenyl groups and a carboxamide group on the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
科学研究应用
N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
Target of Action
Similar compounds such as n-cyanomethyl-2-chloroisonicotinamide (nci) have been shown to targettubulin , a protein crucial to microtubule structure and function . Tubulin is a significant target for cancer therapies .
Mode of Action
Nci, a compound with a similar structure, has been shown to induce a broad range of disease resistance in tobacco and rice, and it induces systemic acquired resistance (sar) marker gene expression without salicylic acid (sa) accumulation in tobacco . This suggests that YUM08164 might have a similar mode of action.
Biochemical Pathways
Nci has been shown to activate sar, independently from ethylene and jasmonic acid, by stimulating the site between sa and npr1 . This suggests that YUM08164 might affect similar biochemical pathways.
Pharmacokinetics
Computational assays of similar compounds have predicted favorable adme (absorption, distribution, metabolism, and excretion) properties , suggesting that YUM08164 might have similar pharmacokinetic properties.
Result of Action
tomato DC3000 . This suggests that YUM08164 might have similar effects.
生化分析
Biochemical Properties
N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has been identified as an effective systemic acquired resistance (SAR) inducer in plant species . It has been shown to induce a broad range of disease resistance in tobacco and rice, and it induces SAR marker gene expression without salicylic acid accumulation in tobacco . This suggests that N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide interacts with certain enzymes and proteins involved in these biochemical reactions .
Cellular Effects
The cellular effects of N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide are primarily related to its role in inducing systemic acquired resistance (SAR) in plants . This involves influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide involves its role as an SAR inducer. It stimulates or primes the endogenous immunity of plants to combat pathogenic invasions rather than killing the pathogens directly . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyanomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- N-(cyanomethyl)pyridinium salts
- N-(cyanomethyl)isoquinolinium salts
- 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide derivatives .
Uniqueness
N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide is unique due to its specific structural features, including the cyanomethyl group and the combination of phenyl and carboxamide groups on the pyrazole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
N-(cyanomethyl)-2,3-diphenyl-3,4-dihydropyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c19-11-12-20-18(23)16-13-17(14-7-3-1-4-8-14)22(21-16)15-9-5-2-6-10-15/h1-10,17H,12-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORXVQKFXOEWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)NCC#N)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2501430.png)




![tert-butyl 3-[(4-aminopyrimidin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B2501438.png)

![2-(2-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2501441.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2501442.png)
![Benzo[d]thiazol-2-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2501443.png)
![(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2501448.png)
![4-fluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2501449.png)
![1,7-dimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501452.png)

